5-Fluoroisoquinoline-1,3(2H,4H)-dione

Deubiquitinase inhibition USP2/USP7 selectivity Halogen SAR

5-Fluoroisoquinoline-1,3(2H,4H)-dione (CAS 1268126-48-2, molecular formula C₉H₆FNO₂, molecular weight 179.15 g/mol) is a ring-fluorinated derivative of the isoquinoline-1,3(2H,4H)-dione (homophthalimide) scaffold. This compound belongs to the isoquinoline-1,3-dione chemotype, a privileged heterocyclic core that has emerged as a versatile platform for deubiquitinase (DUB) inhibitor development, kinase modulation, and antiviral agent discovery.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
Cat. No. B13129498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoquinoline-1,3(2H,4H)-dione
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2F)C(=O)NC1=O
InChIInChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13)
InChIKeyNVMURLLEKNFYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroisoquinoline-1,3(2H,4H)-dione (CAS 1268126-48-2): Core Scaffold Identity and Procurement Classification


5-Fluoroisoquinoline-1,3(2H,4H)-dione (CAS 1268126-48-2, molecular formula C₉H₆FNO₂, molecular weight 179.15 g/mol) is a ring-fluorinated derivative of the isoquinoline-1,3(2H,4H)-dione (homophthalimide) scaffold . This compound belongs to the isoquinoline-1,3-dione chemotype, a privileged heterocyclic core that has emerged as a versatile platform for deubiquitinase (DUB) inhibitor development, kinase modulation, and antiviral agent discovery [1]. The defining structural feature — a single fluorine substituent at the 5-position of the fused benzene ring — distinguishes it from both the unsubstituted parent scaffold and alternative halogenated or positional isomers, imparting unique electronic properties that directly influence target selectivity profiles in pharmacological applications [2].

Why Generic Isoquinoline-1,3-dione Substitution Fails: Halogen Identity and Position Determine Biological Selectivity for 5-Fluoroisoquinoline-1,3(2H,4H)-dione


The isoquinoline-1,3(2H,4H)-dione scaffold alone is insufficient to confer target selectivity; the identity and position of halogen substituents fundamentally dictate pharmacological outcome. Vamisetti et al. (2019) demonstrated that halogen substitution on this chemotype is not a conservative modification — introduction of a fluorine atom completely switches deubiquitinase inhibition selectivity between USP2 and USP7, whereas chloro or bromo substituents yield distinct selectivity fingerprints [1]. Furthermore, the regiospecific placement of fluorine (5- vs. 7-position) orients the electron-withdrawing effect differently on the aromatic ring, altering imide NH acidity, hydrogen-bonding capacity, and target engagement geometry . Procuring a non-fluorinated or incorrectly halogenated isoquinoline-1,3-dione analog therefore risks not merely reduced potency but a qualitatively different biological profile incompatible with the intended screening or mechanistic objective [2].

Quantitative Differentiation Evidence for 5-Fluoroisoquinoline-1,3(2H,4H)-dione: Comparator-Anchored Selection Rationale


USP2 vs USP7 Deubiquitinase Selectivity: Fluorine-Induced Target Switching vs. Non-Halogenated and Alternative-Halogen Analogs

In a systematic structure-activity relationship study of halogen-substituted isoquinoline-1,3-dione-based deubiquitinase inhibitors, Vamisetti et al. (2019) demonstrated that the introduction of a fluorine atom on the isoquinoline-1,3-dione scaffold completely switches inhibitor selectivity from USP7 to USP2 — a qualitative change in target engagement not observed with hydrogen (unsubstituted) or alternative halogen substituents [1]. The best fluorine-bearing compound in the series inhibited USP2 with an IC₅₀ of 250 nM through a reactive oxygen species (ROS)-independent, uncompetitive mechanism, distinguishing it mechanistically from earlier-generation quinone-based DUB inhibitors that act via ROS generation [1]. In cellular studies, this compound demonstrated target engagement consistent with in vivo applicability, whereas non-fluorinated analogs from prior work lacked this selectivity profile [1]. The authors explicitly conclude that 'the crucial role of halogens in the common scaffold [is] to provide potency and selectivity' and that 'the introduction of the fluorine atom completely switches the selectivity of the inhibitor between USP2 and USP7' [1].

Deubiquitinase inhibition USP2/USP7 selectivity Halogen SAR

Electronic Modulation of the Imide Pharmacophore: 5-Fluoro Electron-Withdrawing Effect vs. Unsubstituted Parent Scaffold

The 5-fluoro substituent exerts a strong electron-withdrawing effect (Hammett σₘ = +0.34 for fluorine) on the fused benzene ring of the isoquinoline-1,3-dione core, directly modulating the acidity of the cyclic imide NH protons and the electron density of the carbonyl oxygen atoms involved in target hydrogen bonding [1]. This electronic perturbation is absent in the unsubstituted isoquinoline-1,3(2H,4H)-dione parent (CAS 4456-77-3) and is qualitatively different from the electron-donating resonance effects (+M) seen with chloro or bromo substituents, where lone-pair back-donation partially offsets inductive withdrawal . The fluorine atom's high electronegativity (Pauling scale 3.98 vs. Cl 3.16, Br 2.96, H 2.20) combined with its minimal steric bulk (van der Waals radius 1.47 Å, comparable to hydrogen at 1.20 Å) makes it the only halogen that provides substantial electronic modulation without introducing steric clashes that could alter binding pose geometry — a key consideration for structure-based drug design campaigns [2].

Physicochemical differentiation Electronic effects Scaffold optimization

Positional Isomer Differentiation: 5-Fluoro vs. 7-Fluoro Isoquinoline-1,3-dione — Distinct Kinase vs. DUB Target Engagement Profiles

The positional isomer 7-fluoroisoquinoline-1,3(2H,4H)-dione has been reported to inhibit mitogen-activated protein kinase kinase kinase 14 (MAP4K4/NIK) with an IC₅₀ of approximately 51 µM in human cell-based assays, reflecting engagement of kinase ATP-binding sites . In contrast, the 5-fluoro positional isomer positions the fluorine substituent meta to the imide carbonyl groups, orienting the electron-withdrawing effect toward modulation of the cyclic imide pharmacophore rather than toward kinase hinge-region interactions — consistent with its preferential engagement of deubiquitinase targets (USP2/USP7) as established in the halogen SAR literature [1]. This regiodivergent biological activity demonstrates that the position of fluorination on the isoquinoline-1,3-dione core is not a trivial substitution but a critical determinant of target class selectivity: the 5-fluoro isomer orients toward DUB inhibition, while the 7-fluoro isomer orients toward kinase inhibition [1]. Furthermore, the 5-fluoro isomer is synthetically accessible via distinct regiospecific routes that differ from those required for the 7-fluoro analog, with the 5-position fluorination achievable through cyclization of appropriately substituted benzamide precursors [2].

Positional isomer Kinase inhibition Target selectivity

C-F Bond Metabolic Stability Advantage: 5-Fluoro vs. 5-Chloro/5-Bromo Analogs in Oxidative Metabolism Susceptibility

The carbon-fluorine bond at the 5-position of the isoquinoline ring possesses a bond dissociation energy (BDE) of approximately 485 kJ/mol, substantially exceeding the C-Cl bond BDE (~397 kJ/mol) and C-Br bond BDE (~338 kJ/mol) in corresponding 5-chloro and 5-bromo analogs [1]. This thermodynamic stability translates directly to resistance against cytochrome P450-mediated oxidative dehalogenation, a common metabolic clearance pathway for halogenated aromatics. While the 5-fluoro substituent provides metabolic blockade at this position, 5-chloro and 5-bromo analogs are susceptible to oxidative displacement, generating reactive metabolites and shortening effective half-life in cellular and in vivo contexts [2]. Additionally, fluorine substitution at the 5-position blocks a potential site of aromatic hydroxylation (a major Phase I metabolic pathway for unsubstituted isoquinolines), further differentiating the 5-fluoro compound from both the unsubstituted parent and alternative halogen analogs in terms of metabolic soft-spot protection [3]. This property is particularly relevant given that the isoquinoline-1,3-dione scaffold's primary metabolic vulnerability is ring oxidation at electron-rich positions; fluorine at C5 electronically deactivates this site toward oxidative metabolism [2].

Metabolic stability C-F bond strength Oxidative metabolism

Synthetic Tractability and Regiospecific Derivatization Potential: 5-Fluoro as a Versatile Building Block vs. Multi-Substituted Fluoro Analogs

5-Fluoroisoquinoline-1,3(2H,4H)-dione is commercially available at 98% purity (CAS 1268126-48-2) as a defined single-isomer building block, enabling immediate procurement for SAR campaigns without the need for in-house fluorination . In contrast, perfluorinated isoquinoline-1,3-diones (bearing CF₃, C₃F₇, C₄F₉, or longer perfluoroalkyl chains at the 4-position) require specialized visible-light-mediated radical cyclization conditions using perfluoroalkyl iodides, as described by Tang et al. (2015), and are not readily available from commercial sources . The mono-fluorinated 5-fluoro scaffold retains the synthetic versatility of the isoquinoline-1,3-dione core — the C4 methylene group remains available for alkylation, arylation, or condensation reactions, and the imide NH can undergo N-functionalization — while the 5-fluoro substituent serves as a non-participating spectator group that does not interfere with these transformations [1]. This contrasts with perfluoroalkyl-substituted analogs where the bulky, lipophilic Rf groups at C4 sterically occlude the reactive methylene center and dramatically increase logP (estimated ΔlogP ≈ +1.5 to +3.0 for C₃F₇ vs. H), potentially compromising aqueous solubility and assay compatibility [1]. The 5-fluoro compound thus occupies a strategic 'sweet spot': sufficient fluorine content to confer electronic and metabolic benefits without the synthetic complexity or physicochemical penalties of heavily fluorinated congeners.

Synthetic accessibility Building block Late-stage functionalization

Optimal Application Scenarios for 5-Fluoroisoquinoline-1,3(2H,4H)-dione: Evidence-Anchored Procurement Guidance


USP2-Selective Chemical Probe Development and Deubiquitinase Target Validation

Researchers developing selective chemical probes for USP2 (a deubiquitinase implicated in p53 regulation and cancer cell proliferation) should prioritize 5-fluoroisoquinoline-1,3(2H,4H)-dione as the core scaffold. The fluorine substituent is essential for achieving the USP2-over-USP7 selectivity switch demonstrated by Vamisetti et al. (2019), where fluorinated isoquinoline-1,3-diones exhibited USP2-selective inhibition with an IC₅₀ of 250 nM via a ROS-independent uncompetitive mechanism [1]. The 5-fluoro compound serves as the optimal starting point for further N-substitution and C4-derivatization to optimize potency while maintaining the fluorine-dependent selectivity fingerprint. Non-fluorinated or chloro/bromo analogs will not replicate this selectivity profile and are unsuitable for USP2-focused chemical biology studies. [1]

Metabolically Stable Isoquinoline-1,3-dione Scaffold for Cellular and In Vivo Pharmacology

For in vivo pharmacokinetic studies or long-duration cellular assays (>24 h) where metabolic stability is critical, the 5-fluoro derivative is the preferred isoquinoline-1,3-dione variant. The C-F bond at the 5-position (BDE ≈ 485 kJ/mol) blocks CYP450-mediated aromatic hydroxylation and prevents oxidative dehalogenation that would occur with 5-chloro (C-Cl BDE ≈ 397 kJ/mol) or 5-bromo (C-Br BDE ≈ 338 kJ/mol) analogs [2]. The Vamisetti et al. (2019) study confirmed that fluorinated isoquinoline-1,3-dione-based inhibitors maintain cellular target engagement, supporting in vivo applicability [1]. This metabolic advantage translates directly to more interpretable dose-response data and reduced confounding from reactive metabolite formation. [1][2]

Structure-Based Drug Design Leveraging Fluorine's Minimal Steric Footprint

Medicinal chemistry teams pursuing structure-based optimization of isoquinoline-1,3-dione inhibitors should select the 5-fluoro variant when the goal is to enhance imide NH hydrogen-bond donor capacity through inductive electronic effects without perturbing the binding pose via steric bulk. Fluorine's van der Waals radius (1.47 Å) is nearly isosteric with hydrogen (1.20 Å), whereas chlorine (1.75 Å) and bromine (1.85 Å) introduce progressively larger steric demands that can clash with tight binding pockets [3]. The 5-fluoro compound thus enables electronic optimization (enhanced NH acidity, improved hydrogen bonding) while preserving the binding geometry established by the unsubstituted parent scaffold — a unique advantage not offered by any other halogen substituent [2][3]. [2][3]

Rapid SAR Campaign Initiation with Immediate Commercial Availability

For hit-to-lead programs requiring immediate access to a fluorinated isoquinoline-1,3-dione building block, 5-fluoroisoquinoline-1,3(2H,4H)-dione (CAS 1268126-48-2) is commercially available at 98% purity from multiple suppliers, enabling same-week procurement and SAR initiation . This contrasts sharply with perfluorinated analogs (4-CF₃, 4-C₃F₇, etc.) which require multi-step photochemical synthesis under specialized conditions and are not stocked by vendors . The 5-fluoro compound's balanced molecular weight (179.15 g/mol) and modest lipophilicity (estimated logP ~0.5-1.0) also ensure compatibility with standard assay conditions (aqueous solubility, DMSO stock solutions) without the precipitation or non-specific binding issues that plague highly lipophilic perfluoroalkyl congeners . This makes the 5-fluoro compound the most practical entry point for any fluorine-containing isoquinoline-1,3-dione SAR program.

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